1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate
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Overview
Description
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate is an organic compound with a complex structure that includes a cyclohexyl ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate typically involves multiple steps. One common method includes the reaction of cyclohexanone with benzoyl chloride in the presence of a base to form the intermediate 1-benzoylcyclohexanol. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate involves its ability to act as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar structure but lacks the benzoate ester group.
Benzoin methyl ether: Contains a benzoin moiety but differs in the substituents attached to the aromatic ring.
Uniqueness
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate is unique due to its combination of a cyclohexyl ring, phenyl group, and benzoate ester. This unique structure imparts specific chemical properties and reactivity, making it suitable for specialized applications in photoinitiation and polymerization .
Properties
CAS No. |
84466-72-8 |
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Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[1-(1-hydroxycyclohexyl)-2-oxo-2-phenylethyl] benzoate |
InChI |
InChI=1S/C21H22O4/c22-18(16-10-4-1-5-11-16)19(21(24)14-8-3-9-15-21)25-20(23)17-12-6-2-7-13-17/h1-2,4-7,10-13,19,24H,3,8-9,14-15H2 |
InChI Key |
ALLNFOALTIDGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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